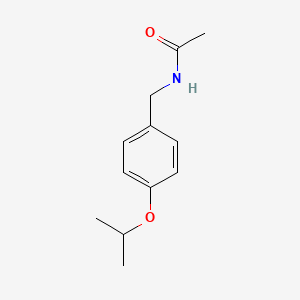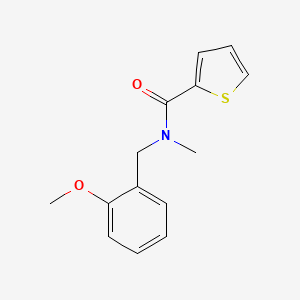
2-((4-Methoxyphenyl)thio)-N-methylacetamide
Übersicht
Beschreibung
2-((4-Methoxyphenyl)thio)-N-methylacetamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether linkage, which is further connected to an N-methylacetamide moiety
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as aralkylamine dehydrogenase . These enzymes play a crucial role in various biochemical reactions, including the metabolism of certain amino acids.
Mode of Action
It’s plausible that the compound interacts with its targets through a process known as transmetalation, a common mechanism in many chemical reactions . This process involves the transfer of a group (in this case, possibly the methoxyphenylthio group) from one molecule (the compound) to another (the target enzyme).
Biochemical Pathways
For instance, similar compounds have been found to regulate energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis .
Pharmacokinetics
Related compounds have been shown to exhibit satisfactory drug-like characteristics and adme properties . These properties are crucial for determining the bioavailability of a compound, which in turn influences its efficacy.
Result of Action
Similar compounds have been reported to exhibit neuroprotective and anti-inflammatory properties . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-N-methylacetamide typically involves the reaction of 4-methoxythiophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxyphenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA; typically carried out in solvents like dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxyphenyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Methoxyphenyl)thio)benzoic acid: Shares the methoxyphenylthio moiety but differs in the acetamide group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the thioether and acetamide functionalities.
N-Methyl-4-methoxyphenylacetamide: Similar in structure but without the thioether linkage.
Uniqueness
2-((4-Methoxyphenyl)thio)-N-methylacetamide is unique due to the combination of its methoxyphenylthio and N-methylacetamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11-10(12)7-14-9-5-3-8(13-2)4-6-9/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUDULFVQQKYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4452911.png)

![4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4452925.png)
![N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B4452933.png)
![1-[(dimethylamino)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4452939.png)
![4-[(1-piperidinylsulfonyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4452948.png)
![N-[4-chloro-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4452970.png)
![3-fluoro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4452977.png)


![2-chloro-N,N-diethyl-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4453011.png)
![2-chloro-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4453015.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4453028.png)
